REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[S:10][CH:11]=[C:12]([C:14]([O:16]CC)=[O:15])[N:13]=2)[CH:6]=[CH:7][CH:8]=1.[OH-].[Na+]>CCO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[S:10][CH:11]=[C:12]([C:14]([OH:16])=[O:15])[N:13]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
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Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C=1SC=C(N1)C(=O)OCC
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
|
to reflux until the starting material
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Type
|
CUSTOM
|
Details
|
was consumed (2 h)
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
EXTRACTION
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Details
|
The residue was extracted with CH2Cl2 (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C=1SC=C(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |